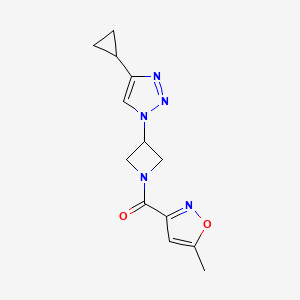![molecular formula C14H18N4O4 B2364544 N-méthyl-2-(6-éthyl-5-méthoxy-1-méthyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acétamide CAS No. 941984-18-5](/img/structure/B2364544.png)
N-méthyl-2-(6-éthyl-5-méthoxy-1-méthyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide is a complex organic compound. Known for its intricate structure and diverse functionalities, this compound serves as a focal point for various scientific explorations. It holds potential in numerous research domains including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Biology: : In biological research, it serves as a probe for studying enzyme interactions and cellular pathways.
Medicine: : Its derivatives are investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: : It finds use in the synthesis of high-performance polymers and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves a multi-step process. The starting materials typically include readily available pyrimidinone derivatives. Through a series of reactions involving methylation, methoxylation, and acylation, the desired compound is obtained. Specific conditions such as temperature control, solvent choice, and reaction time are crucial for achieving high yields and purity.
Industrial Production Methods: : On an industrial scale, production methods leverage high-efficiency reactors and optimized reaction conditions. Continuous flow processes and advanced purification techniques such as chromatography and recrystallization ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often with reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are feasible, introducing various functional groups into the molecule.
Common Reagents and Conditions
For oxidation: Hydrogen peroxide, potassium permanganate
For reduction: Lithium aluminum hydride
For substitution: Alkyl halides under anhydrous conditions
Major Products: : The resulting products vary based on the reactions, including oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms. It interacts with molecular targets such as enzymes and receptors, modulating various biological pathways. The precise pathways depend on the specific functional groups present in its structure and the type of interactions it mediates.
Comparaison Avec Des Composés Similaires
When compared with other pyrimidinone derivatives, 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide stands out due to its unique substituents
Similar Compounds
2-ethyl-4,6-dimethoxypyrimidine
5-methyl-2,4-dioxo-1,2-dihydropyrimidine
6-ethyl-1-methyluracil
These compounds share a core structure with varying functional groups, offering different reactivity profiles and applications.
Propriétés
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-5-8-6-16-12-10(11(8)22-4)13(20)18(7-9(19)15-2)14(21)17(12)3/h6H,5,7H2,1-4H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWUGQWQBJZVKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2364462.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)
![2-Azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2364466.png)
![(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2364467.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)
![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)
![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)
![N-{4-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2364477.png)



